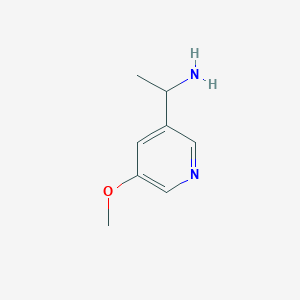

1-(5-Methoxy-pyridin-3-yl)-ethylamine

Description

1-(5-Methoxy-pyridin-3-yl)-ethylamine is a pyridine derivative featuring a methoxy (-OMe) group at position 5 and an ethylamine (-CH₂CH₂NH₂) substituent at position 3 of the pyridine ring. This compound is structurally analogous to bioactive molecules such as tryptamine derivatives, though its specific applications remain underexplored in the provided evidence. Its synthesis and reactivity are inferred from analogous pyridine derivatives, with substituent positioning and functional groups playing critical roles in its physicochemical behavior .

Propriétés

Formule moléculaire |

C8H12N2O |

|---|---|

Poids moléculaire |

152.19 g/mol |

Nom IUPAC |

1-(5-methoxypyridin-3-yl)ethanamine |

InChI |

InChI=1S/C8H12N2O/c1-6(9)7-3-8(11-2)5-10-4-7/h3-6H,9H2,1-2H3 |

Clé InChI |

QOYFXTOTRSOBBT-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=CC(=CN=C1)OC)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-pyridin-3-yl)-ethylamine typically involves the reaction of 5-methoxy-3-pyridinecarboxaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(5-Methoxy-pyridin-3-yl)-ethylamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be further optimized to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Methoxy-pyridin-3-yl)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The methoxy group or the ethylamine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Applications De Recherche Scientifique

1-(5-Methoxy-pyridin-3-yl)-ethylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(5-Methoxy-pyridin-3-yl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 1-(5-Methoxy-pyridin-3-yl)-ethylamine and related compounds:

Key Insights from Structural Comparisons

Positional Isomerism: 2-(5-Methoxy-pyridin-3-yl)-ethylamine 2HCl differs in the ethylamine’s position (2 vs. 3). The hydrochloride salt form improves solubility but reduces volatility compared to the free base .

Substituent Effects :

- Replacing methoxy with chlorine in (S)-1-(5-Chloropyridin-3-yl)ethanamine introduces electron-withdrawing effects, lowering the pyridine ring’s electron density. This may reduce the ethylamine’s basicity and alter lipophilicity, impacting bioavailability .

Functional Group Variations: 1-(5-Methoxypyridin-3-yl)ethanone replaces the ethylamine with a ketone, eliminating hydrogen-bonding capacity and basicity. This significantly alters reactivity, making it more suitable for nucleophilic additions or condensations compared to the amine .

Heterocycle Differences :

- 5-Methoxytryptamine features an indole core instead of pyridine. Indole’s fused bicyclic structure enhances aromatic stability and mimics serotonin, a neurotransmitter. This structural distinction suggests divergent biological roles compared to pyridine-based analogs .

Activité Biologique

1-(5-Methoxy-pyridin-3-yl)-ethylamine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews its biological activities, including its mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 5-(4-Methoxyphenoxy)pentan-1-ol |

| Molecular Formula | C12H16N2O |

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | 1-(5-Methoxy-pyridin-3-yl)-ethylamine |

Research indicates that 1-(5-Methoxy-pyridin-3-yl)-ethylamine interacts with various molecular targets, modulating enzyme activity and influencing neurotransmitter systems. Its structure suggests potential interactions with serotonin receptors, which are crucial for mood regulation and are often targeted in antidepressant therapies .

Biological Activities

1. Antidepressant Potential

Several studies have explored the antidepressant potential of compounds similar to 1-(5-Methoxy-pyridin-3-yl)-ethylamine. For instance, derivatives containing nitrogen heterocycles have shown promising activity in animal models, suggesting that this compound may also exhibit similar effects . The modulation of serotonin receptors is a key mechanism through which these compounds exert their antidepressant effects.

2. Antimicrobial Activity

In vitro studies have demonstrated antimicrobial properties for related pyridine derivatives, indicating that 1-(5-Methoxy-pyridin-3-yl)-ethylamine may possess antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy against common pathogens .

Case Study 1: Antidepressant Activity

A study evaluated the effects of various pyridine derivatives on depressive behaviors in mice using the tail suspension test (TST). The results indicated that certain derivatives significantly reduced immobility time compared to control groups, suggesting a robust antidepressant effect. While specific data on 1-(5-Methoxy-pyridin-3-yl)-ethylamine was not included, the structural similarity implies potential efficacy .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of pyridine derivatives against Gram-negative bacteria. The results indicated that several compounds exhibited significant antibacterial activity, with MIC values ranging from 0.0039 to 0.025 mg/mL against strains such as E. coli and S. aureus. This highlights the potential of 1-(5-Methoxy-pyridin-3-yl)-ethylamine in combating bacterial infections .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.